

An In-depth Technical Guide to (2,4,5-Trimethoxyphenyl)methanol Structural Analogs

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Compound of Interest

Compound Name: (2,4,5-Trimethoxyphenyl)methanol

Cat. No.: B1331670

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This technical guide provides a comprehensive overview of the structural analogs of **(2,4,5-Trimethoxyphenyl)methanol**, catering to researchers, scientists, and drug development professionals. The document delves into their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

(2,4,5-Trimethoxyphenyl)methanol and its structural analogs represent a diverse class of chemical compounds with a wide array of pharmacological activities. These activities range from potential therapeutic applications, such as anticancer and neuroprotective effects, to psychoactive properties. A key structural feature of many of these analogs is the 2,4,5-trimethoxyphenyl moiety, which is crucial for their biological action. Notable analogs include asarone isomers (α and β -asarone), which are naturally occurring phenylpropanoids, and synthetic amphetamine derivatives like 2,4,5-Trimethoxyamphetamine (TMA-2). Understanding the structure-activity relationships (SAR) of these compounds is vital for the design of new molecules with improved potency and reduced toxicity.

Biological Activities and Structure-Activity Relationships

The biological activities of **(2,4,5-Trimethoxyphenyl)methanol** analogs are diverse. Asarone derivatives, for instance, have been investigated for their neuroprotective, anti-epileptic,

antidepressant, and hypolipidemic properties.[1][2] Some analogs have also shown promise in exhibiting anti-amyloidogenic effects, suggesting potential applications in Alzheimer's disease research.[1]

In contrast, amphetamine analogs such as TMA-2 are known for their potent psychedelic effects, which are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT_{2a} receptor.[3][4][5] The positioning of the methoxy groups on the phenyl ring is a critical determinant of pharmacological activity. Research has demonstrated that the 2,4,5-substitution pattern is particularly important for potent psychoactive effects.[6]

Chalcone derivatives incorporating the trimethoxyphenyl group have been synthesized and evaluated for their anticancer activities.[7] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity and toxicity of various **(2,4,5-Trimethoxyphenyl)methanol** structural analogs.

Table 1: Cytotoxicity of Trimethoxyphenyl-Based Analogs against HepG2 Cell Line[8][9]

| Compound | IC ₅₀ (μM) |
|-----------------------------|-----------------------|
| Compound 9 | 1.38 |
| Compound 10 | 2.15 |
| Compound 11 | 3.21 |
| Podophyllotoxin (Reference) | Not Specified |

Table 2: Receptor Binding and Activation Data for 2,4,5-Trimethoxyamphetamine (TMA-2)[5]

| Receptor | K _I (nM) | EC ₅₀ (nM) | E _{max} (%) |
|--------------------|---------------------|-----------------------|----------------------|
| 5-HT _{2a} | 1300 | 190 | 84 |
| 5-HT _{2o} | Not Specified | Not Specified | Not Specified |
| 5-HT ₁ | 46400 | Not Specified | Not Specified |

Table 3: Toxicity Data for α -Asarone[10]

| Organism | Route of Administration | LD ₅₀ (mg/kg) |
|----------|-------------------------|--------------------------|
| Mice | Enteral | 417.6 |
| Mice | Intra-abdominal | 310 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of **(2,4,5-Trimethoxyphenyl)methanol** analogs.

Synthesis of (E)-4,5-dimethoxy-2-(1-propenyl)nitrobenzene (An Asarone Analog)[11]

- Nitration: A mixture of 6.05 g (0.034 mol) of 4,5-dimethoxy-2-(2-propenyl)benzene and 25.4 g (0.423 mol) of glacial acetic acid is cooled to 5°C.
- Concentrated nitric acid (4 mL, 0.1 mol) is added drop by drop while maintaining the temperature at 5°C.
- The mixture is stirred for an additional 20 minutes at the same temperature.
- The reaction mixture is then poured onto ice, leading to the precipitation of a yellow substance.
- The precipitate is filtered, washed with water (3 x 5 mL), and dried in vacuo.

- Recrystallization from hexane yields 5.46 g (72%) of (E)-4,5-dimethoxy-2-(1-propenyl)nitrobenzene as yellow needle-shaped crystals.

Synthesis of 1-(2,4,5-trimethoxyphenyl)-1-nitropropene[12]

- A mixture of β -asarone (10 g, 48 mmol) in 150 mL of ethyl acetate containing iodine (18.28 g, 72 mmol) is cooled to 0°C.
- A solution of sodium nitrite (13.24 g, 192 mmol), ethylene glycol (8.93 g, 144 mmol), and 20 mL of water is added.
- The reaction mixture is stirred at room temperature for 48 hours under a nitrogen atmosphere.
- The ethyl acetate layer is separated, washed with water, and then with 10% sodium thiosulfate solution, and finally dried over MgSO_4 .
- The ethyl acetate is evaporated, and the residue is recrystallized from methanol to yield the product as a yellow crystalline compound (70-75% yield).

In Vitro Genotoxicity Evaluation: Ames Test[13]

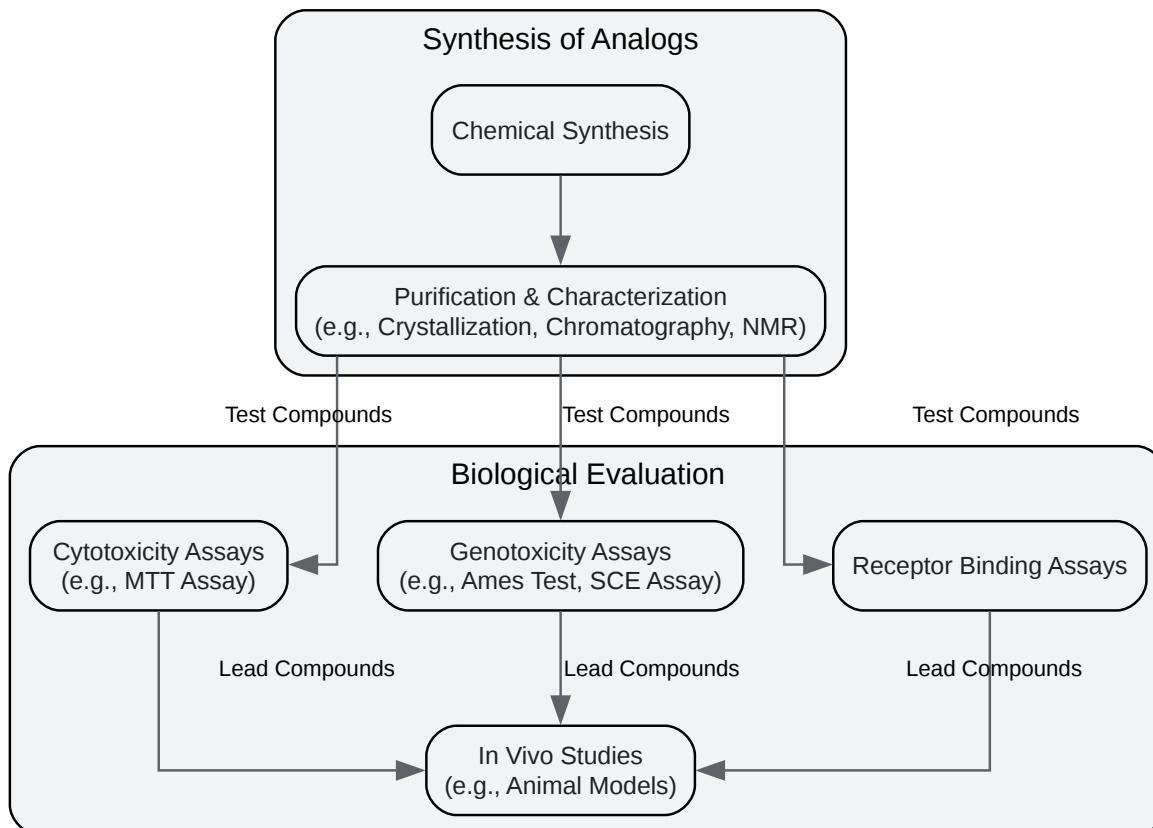
- The potential mutagenicity of the test compounds is evaluated using the Ames test with *Salmonella typhimurium* strains TA98 and TA100, in the presence of metabolic activation (S9 mix).
- Varying concentrations of the test compounds are incubated with the bacterial strains and the S9 mix.
- The number of revertant colonies is counted after a suitable incubation period.
- A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.

In Vitro Genotoxicity Evaluation: Sister Chromatid Exchange (SCE) Assay[13]

- Human lymphocytes are cultured in the presence of various concentrations of the test compounds.
- The cells are treated with bromodeoxyuridine (BrdU) to allow for the differential staining of sister chromatids.
- Metaphase spreads are prepared and stained to visualize the sister chromatid exchanges.
- The number of SCEs per cell is counted, and a significant increase compared to the control indicates potential genotoxicity.

Visualizations

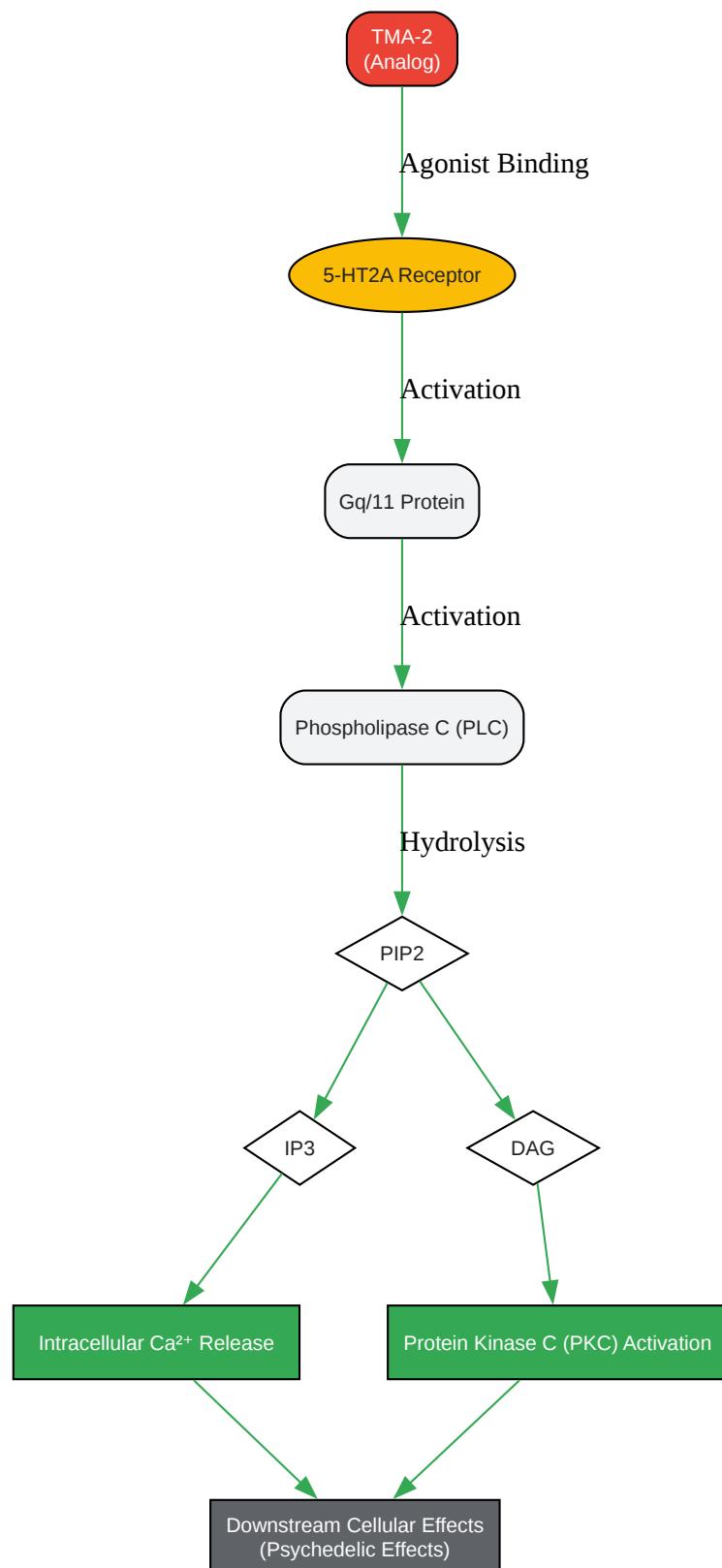
Experimental Workflow for Synthesis and Biological Evaluation



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Caption: A generalized workflow for the synthesis and biological evaluation of **(2,4,5-Trimethoxyphenyl)methanol** analogs.

Signaling Pathway of TMA-2 at the 5-HT_{2a} Receptor

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Caption: Simplified signaling pathway of TMA-2, a structural analog, at the 5-HT_{2A} receptor.

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